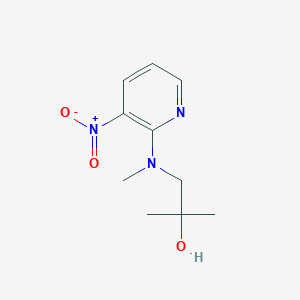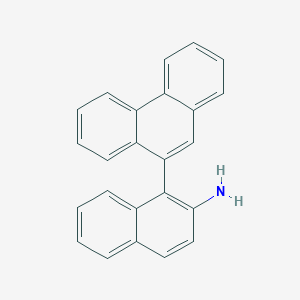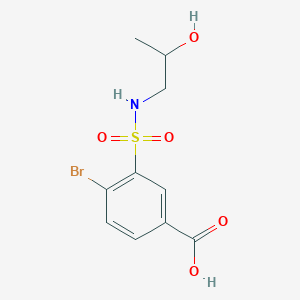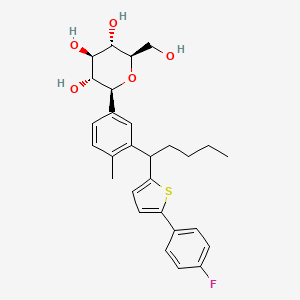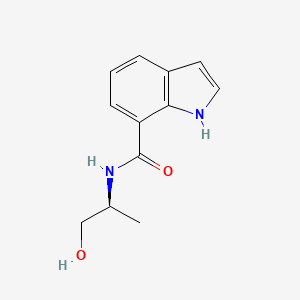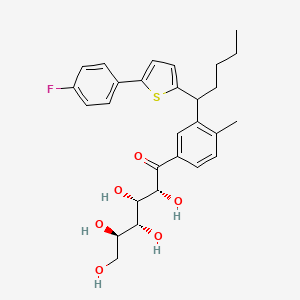![molecular formula C14H10ClN B14899724 4-Chloro-2-methylbenzo[g]quinoline](/img/structure/B14899724.png)
4-Chloro-2-methylbenzo[g]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-methylbenzo[g]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a fused benzene and pyridine ring system, with a chlorine atom at the 4th position and a methyl group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylbenzo[g]quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between an aromatic amine and a carbonyl compound. For instance, the reaction of 2-aminobenzophenone with acetaldehyde in the presence of a catalyst such as sulfuric acid can yield the desired quinoline derivative .
Another method involves the cyclization of 2-chloroaniline with acetylacetone under acidic conditions. This reaction proceeds through the formation of an intermediate enamine, which then undergoes cyclization to form the quinoline ring system .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium or copper may be used to facilitate the reaction, and the process is often carried out under controlled temperature and pressure to maximize efficiency .
化学反応の分析
Types of Reactions
4-Chloro-2-methylbenzo[g]quinoline undergoes various chemical reactions, including:
Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium or copper catalysts.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-2-methylbenzo[g]quinoline has several applications in scientific research:
作用機序
The mechanism of action of 4-Chloro-2-methylbenzo[g]quinoline involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death . In anticancer research, it may interfere with DNA replication or induce apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
4-Chloroquinoline: Similar structure but lacks the methyl group at the 2nd position.
2-Methylquinoline: Similar structure but lacks the chlorine atom at the 4th position.
4-Chloro-2-methylquinoline: Similar structure but lacks the fused benzene ring.
Uniqueness
4-Chloro-2-methylbenzo[g]quinoline is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct chemical properties and reactivity.
特性
分子式 |
C14H10ClN |
|---|---|
分子量 |
227.69 g/mol |
IUPAC名 |
4-chloro-2-methylbenzo[g]quinoline |
InChI |
InChI=1S/C14H10ClN/c1-9-6-13(15)12-7-10-4-2-3-5-11(10)8-14(12)16-9/h2-8H,1H3 |
InChIキー |
GKASXJNGYJWOFO-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC3=CC=CC=C3C=C2C(=C1)Cl |
溶解性 |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



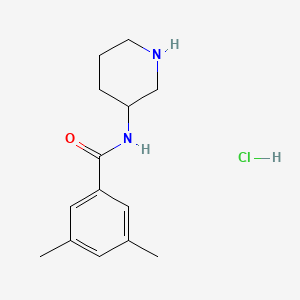
![(S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B14899661.png)

![3-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloylamino]-1H-indole-2-carboxylic acid](/img/structure/B14899686.png)
